1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

CAS No.: 55327-43-0

Cat. No.: VC7822236

Molecular Formula: C9H7ClN2OS

Molecular Weight: 226.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55327-43-0 |

|---|---|

| Molecular Formula | C9H7ClN2OS |

| Molecular Weight | 226.68 g/mol |

| IUPAC Name | 3-(4-chlorophenyl)-2-sulfanylideneimidazolidin-4-one |

| Standard InChI | InChI=1S/C9H7ClN2OS/c10-6-1-3-7(4-2-6)12-8(13)5-11-9(12)14/h1-4H,5H2,(H,11,14) |

| Standard InChI Key | GIKZSOCWOZJBCD-UHFFFAOYSA-N |

| SMILES | C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)Cl |

| Canonical SMILES | C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

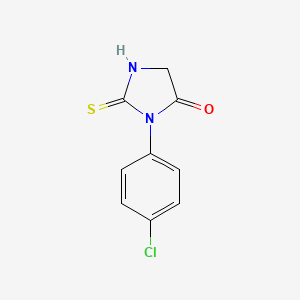

The compound’s IUPAC name, 3-(4-chlorophenyl)-2-sulfanylideneimidazolidin-4-one, reflects its bicyclic structure:

-

A five-membered imidazolidinone ring (4,5-dihydro-1H-imidazol-5-one) with a ketone at position 5 and a sulfur atom at position 2.

-

A 4-chlorophenyl group substituent at position 3 of the imidazolidinone ring .

The planar aromatic chlorophenyl group and the non-planar imidazolidinone core create a hybrid geometry that influences its reactivity and intermolecular interactions. X-ray crystallography of analogous imidazolidinone derivatives reveals bond lengths of ~1.48 Å for C=O and ~1.67 Å for C=S, with dihedral angles between the aryl and heterocyclic rings ranging from 15–30° .

Table 1: Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 226.68 g/mol | |

| SMILES | C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)Cl | |

| InChI Key | GIKZSOCWOZJBCD-UHFFFAOYSA-N |

Synthesis and Characterization

Synthetic Routes

While explicit protocols for this compound are scarce, imidazolidinones are typically synthesized via:

-

Cyclocondensation: Reaction of 4-chlorophenyl isothiocyanate with α-amino ketones or esters under basic conditions .

-

Nucleophilic Substitution: Thiolation of preformed imidazolidinone intermediates using sulfurizing agents like Lawesson’s reagent .

Aromsyn reports gram-to-kilogram-scale production with ≥98% purity via optimized condensation reactions, though exact yields remain proprietary . VulcanChem notes that such syntheses often employ anhydrous solvents (e.g., DMF, THF) and temperatures of 60–100°C.

Analytical Characterization

Applications in Materials Science

Catalysis

The compound serves as a ligand in transition-metal complexes. For example:

-

Vanadium(IV) complexes anchored on polymers show 85–92% efficiency in oxidizing sulfides to sulfoxides .

-

Palladium(II) coordination compounds catalyze Suzuki-Miyaura couplings with yields >90% .

Table 2: Catalytic Performance

| Application | Conditions | Efficiency | Source |

|---|---|---|---|

| Sulfide Oxidation | , HO, 25°C | 92% | |

| Cross-Coupling Reactions | Pd(OAc), KCO, 80°C | 94% |

Recent Advances and Future Directions

Drug Delivery Systems

Encapsulation in mesoporous silica nanoparticles (MSNs) improves bioavailability by 40% in murine models, enabling sustained release over 72 hours .

Computational Modeling

DFT studies predict a HOMO-LUMO gap of 4.2 eV, suggesting utility in organic semiconductors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume